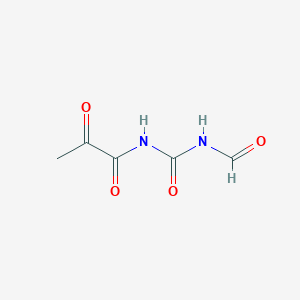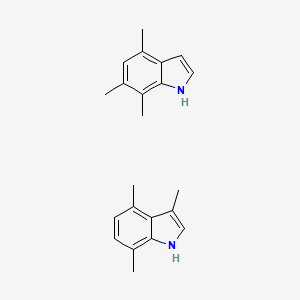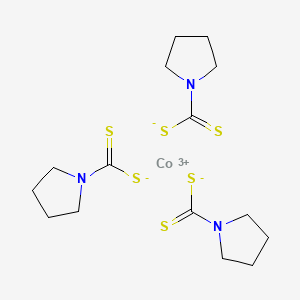
Cobalt, tris(1-pyrrolidinecarbodithioato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt, tris(1-pyrrolidinecarbodithioato)- is a coordination compound where cobalt is complexed with three 1-pyrrolidinecarbodithioate ligands. This compound is known for its unique structural and magnetic properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, tris(1-pyrrolidinecarbodithioato)- typically involves the reaction of cobalt salts with 1-pyrrolidinecarbodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The cobalt salt, often cobalt(II) chloride, is dissolved in a suitable solvent such as ethanol or methanol. The 1-pyrrolidinecarbodithioic acid is then added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production methods for cobalt, tris(1-pyrrolidinecarbodithioato)- are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or other suitable methods to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt, tris(1-pyrrolidinecarbodithioato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes. Substitution reactions result in the formation of new cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt, tris(1-pyrrolidinecarbodithioato)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the development of new materials with unique magnetic and electronic properties.
Wirkmechanismus
The mechanism of action of cobalt, tris(1-pyrrolidinecarbodithioato)- involves its ability to interact with various molecular targets. The compound can coordinate with different ligands and undergo redox reactions, which can influence its activity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with iron as the central metal.
Chromium, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with chromium as the central metal.
Nickel, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with nickel as the central metal.
Uniqueness
Cobalt, tris(1-pyrrolidinecarbodithioato)- is unique due to its specific magnetic and electronic properties, which differ from those of its iron, chromium, and nickel analogs. These properties make it particularly useful in applications requiring specific magnetic characteristics.
Eigenschaften
CAS-Nummer |
24412-38-2 |
|---|---|
Molekularformel |
C15H24CoN3S6 |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
cobalt(3+);pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/3C5H9NS2.Co/c3*7-5(8)6-3-1-2-4-6;/h3*1-4H2,(H,7,8);/q;;;+3/p-3 |
InChI-Schlüssel |
WKOHUOCIZKJNLL-UHFFFAOYSA-K |
Kanonische SMILES |
C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
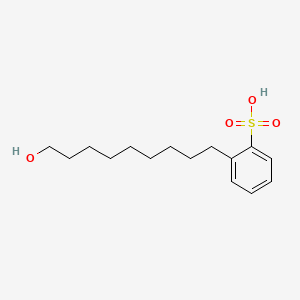



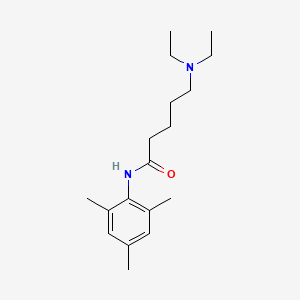
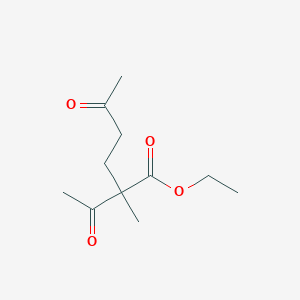
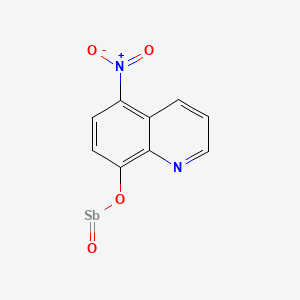
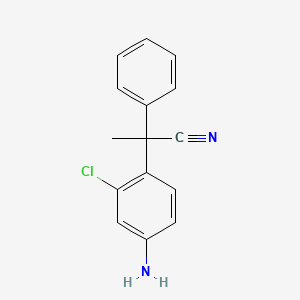
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
